Cyanine3 DBCO chemical structure and properties
Cyanine3 DBCO chemical structure and properties
For researchers, scientists, and drug development professionals, Cyanine3 (Cy3) DBCO emerges as a pivotal tool in the realm of bioorthogonal chemistry. This fluorescent probe, featuring a dibenzocyclooctyne (DBCO) group, is instrumental for copper-free click chemistry, enabling the precise labeling and visualization of azide-modified biomolecules. Its bright orange fluorescence, high stability, and biocompatible reaction mechanism make it an invaluable asset in a myriad of applications, from proteomics to high-resolution imaging.
Core Properties and Chemical Structure
Cyanine3 DBCO is a derivative of the Cy3 dye, functionalized with a DBCO moiety. This structure facilitates a highly efficient and specific reaction with azide-containing molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction proceeds readily at physiological temperatures and in aqueous buffers, obviating the need for cytotoxic copper catalysts.
The chemical structure of a representative Cyanine3 DBCO is depicted below:
Note: The exact structure, particularly the linker between the cyanine dye and the DBCO group, can vary between manufacturers.
Several variants of Cyanine3 DBCO are commercially available, including sulfonated versions (sulfo-Cy3 DBCO) which exhibit enhanced water solubility, and photostability-enhanced versions like Cyanine3B DBCO. The choice of variant depends on the specific experimental requirements, such as the hydrophobicity of the target molecule and the imaging modality.
Quantitative Data Summary
The key photophysical and chemical properties of common Cyanine3 DBCO variants are summarized in the table below for easy comparison. These properties are crucial for designing and executing fluorescence-based experiments.
| Property | Cyanine3 DBCO | Sulfo-Cyanine3 DBCO | Cyanine3B DBCO |
| Molecular Formula | C₅₁H₅₇N₄O₂⁺ | C₅₀H₅₄N₄O₁₁S₃ | C₅₁H₅₅N₄KO₈S₂ (example) |
| Molecular Weight ( g/mol ) | ~758 | ~983.18 | Varies |
| Excitation Maximum (nm) | 555[1] | 555[2] | 559 |
| Emission Maximum (nm) | 570[1] | 580[2][3] | 571 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 150,000[1][4] | 150,000 | 121,000 |
| Fluorescence Quantum Yield (Φ) | 0.31[1] | Not specified | 0.68 |
| Solubility | Good in DMF, DMSO, DCM, alcohols; practically insoluble in water (< 1 µM) | Soluble in water (up to 0.11 M), DMF, DMSO | Water-soluble |
| Storage Conditions | -20°C, in the dark, desiccated[1] | -20°C, in the dark, desiccated | -20°C, in the dark, desiccated |
Reaction Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The utility of Cyanine3 DBCO is centered on its participation in the SPAAC reaction. The inherent ring strain of the cyclooctyne in the DBCO group dramatically accelerates the reaction with azides, leading to the formation of a stable triazole linkage without the need for a copper catalyst.[4] This bioorthogonal reaction is highly specific and does not interfere with native biological processes.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Cyanine3 DBCO.
Experimental Protocols
Below are detailed methodologies for key experiments involving Cyanine3 DBCO.
General Protocol for Labeling Azide-Modified Proteins with Cyanine3 DBCO
This protocol provides a general guideline for labeling proteins that have been metabolically, enzymatically, or chemically modified to contain an azide group.
Materials:
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Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris or glycine.
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Cyanine3 DBCO (or a water-soluble variant for aqueous labeling).
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Anhydrous DMSO or DMF for dissolving non-soluble Cyanine3 DBCO.
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Purification column (e.g., size-exclusion chromatography, spin desalting column).
Procedure:
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Protein Preparation:
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Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
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Cyanine3 DBCO Stock Solution Preparation:
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Prepare a 1-10 mM stock solution of Cyanine3 DBCO. For non-water-soluble variants, dissolve the reagent in anhydrous DMSO or DMF. For water-soluble variants, use the reaction buffer.
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Labeling Reaction:
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Add a 5- to 20-fold molar excess of the Cyanine3 DBCO stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
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Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
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Purification of the Labeled Protein:
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Remove the unreacted Cyanine3 DBCO by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column. The first colored fraction to elute will be the labeled protein.
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Determination of Degree of Labeling (DOL) (Optional):
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Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).
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Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.
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Experimental Workflow for Protein Labeling and Purification
The following diagram illustrates a typical workflow for labeling an azide-modified protein with Cyanine3 DBCO and subsequent purification.
Caption: Experimental workflow for protein labeling with Cyanine3 DBCO.
Applications in Research and Drug Development
The unique properties of Cyanine3 DBCO make it a versatile tool for a range of applications, including:
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Fluorescence Microscopy: Visualizing the localization and dynamics of azide-labeled proteins, glycans, or other biomolecules in living cells and tissues.
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Flow Cytometry: Quantifying and sorting cells based on the presence of azide-tagged molecules on their surface or intracellularly.
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Proteomics: Identifying and quantifying newly synthesized proteins through metabolic labeling with azide-containing amino acids followed by Cy3 DBCO conjugation.
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Drug Development: Tracking the distribution and target engagement of azide-modified drug candidates.
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Förster Resonance Energy Transfer (FRET): Acting as an acceptor or donor fluorophore in FRET-based assays to study molecular interactions.
